molecular formula C7H6Cl2O2S B1271417 (2-Chlorophenyl)methanesulfonyl chloride CAS No. 77421-13-7

(2-Chlorophenyl)methanesulfonyl chloride

Cat. No. B1271417
CAS RN: 77421-13-7
M. Wt: 225.09 g/mol
InChI Key: CHPZYFXSICSCNY-UHFFFAOYSA-N
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Description

Methanesulfonyl chloride is a compound of interest in various chemical and biological studies due to its reactivity and potential applications. The compound has been examined in different contexts, including its solvolysis reactions, molecular structure, and use in synthesizing labeled compounds for tracking metabolic pathways .

Synthesis Analysis

The synthesis of derivatives of methanesulfonyl chloride has been explored, particularly in the context of creating labeled compounds for biological studies. For instance, 2,4-dichlorophenyl methanesulfonate, a derivative of methanesulfonyl chloride, was synthesized using methanesulfonyl chloride and 2,4-dichlorophenol in the presence of a base. This synthesis was performed to produce radioactive labels for studying the metabolic fate of nematicides, yielding high specific activity and excellent purity after purification .

Molecular Structure Analysis

The molecular structure of methanesulfonyl chloride has been studied using electron diffraction in the vapor phase. The favored model of the molecule's structure includes specific bond lengths and angles, such as the S–O and Cl–S bond lengths and the O–S–O and Cl–S–O bond angles. These structural parameters are crucial for understanding the reactivity and interactions of the molecule .

Chemical Reactions Analysis

Methanesulfonyl chloride undergoes solvolysis reactions in water and methanol, which have been theoretically studied using ab initio self-consistent reaction field molecular orbital methods. The solvolysis occurs via a concerted SN2 mechanism with a non-cyclic trigonal bipyramidal transition state. The activation barrier for these reactions is significantly lowered in solution compared to the gas phase, and the transition state structures suggest a general-base catalysis role for the solvent molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonyl chloride derivatives are influenced by their molecular structure. For example, the NMR and X-ray crystallographic studies of 4,6-O-ethylidene-2,3-di-O-methanesulfonyl-α-d-glucopyranosyl chloride reveal details about its crystalline structure and the conformations of the mesyl groups. These properties are essential for understanding the behavior of such compounds in chemical and biological systems . Additionally, the movement of 2,4-dichlorophenyl methanesulfonate in plants has been studied, demonstrating its ability to be absorbed and distributed within the plant system, which is relevant for its use as a nematicide .

Scientific Research Applications

Field: Medicinal Chemistry

  • Application : It’s used as a building block in medicinal chemistry .
  • Method of Application : The compound reacts with heterocyclic amines to create complex sulfonamides .
  • Results : The outcome of this reaction is the formation of complex sulfonamides, which are a class of compounds with a wide range of medicinal properties .

Methanesulfonyl chloride is an organosulfur compound with the formula CH3SO2Cl . It is highly reactive and serves as a precursor to many compounds . Here are some of its uses:

Formation of Methanesulfonates

  • Application : Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .
  • Method of Application : The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
  • Results : Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .

(2-Chlorophenyl)methanesulfonyl chloride is a colorless to yellowish liquid with a chemical formula of C7H6Cl2O2S and a molecular weight of 226.54g/mol . It has a pungent odor and can be decomposed or volatilized . This compound has a wide range of applications in organic synthesis . It is commonly used as an acylation reagent, can react with alcohol, phenol, amine and other compounds to generate the corresponding methyl sulfonyl compound . The compound can be used as an intermediate for the preparation of drugs, pesticides, dyes and polymer materials .

Safety And Hazards

“(2-Chlorophenyl)methanesulfonyl chloride” is an irritating and corrosive compound that is irritating to the skin, eyes, and respiratory tract . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, goggles, and respiratory protection during operation .

properties

IUPAC Name

(2-chlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPZYFXSICSCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374036
Record name (2-Chlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)methanesulfonyl chloride

CAS RN

77421-13-7
Record name (2-Chlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chlorophenyl)methanesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JC McKew, KL Lee, MWH Shen… - Journal of medicinal …, 2008 - ACS Publications
The optimization of a class of indole cPLA 2 α inhibitors is described herein. The importance of the substituent at C3 and the substitution pattern of the phenylmethane sulfonamide …
Number of citations: 107 pubs.acs.org
K Qiu, R Wang - Synthesis, 2015 - thieme-connect.com
Under neutral conditions, a variety of S-alkylisothiourea salts were smoothly converted into the corresponding sulfonyl chlorides through tert-butyl chlorite mediated oxidative …
Number of citations: 10 www.thieme-connect.com
Z Yang, J Xu - Synthesis, 2013 - thieme-connect.com
A convenient, practical, and environmentally friendly method for the synthesis of sulfonyl chlorides has been developed. Structurally diverse sulfonyl chlorides were synthesized in …
Number of citations: 45 www.thieme-connect.com
C Benod, G Subra, V Nahoum, A Mallavialle… - Bioorganic & medicinal …, 2008 - Elsevier
The Human Pregnane X Receptor (hPXR) is a nuclear receptor that regulates the expression of phase I and phase II drug-metabolizing enzymes, as well as that of drug transporters. …
Number of citations: 11 www.sciencedirect.com
T Xin, C Zhang, C Tan, Y Jiang - Chemical Research in Chinese …, 2014 - Springer
With our interest in (S)-3-aminopyrrolidine derivatives, we further screened inhibition activities of three hit compounds on many other kinases with the results demonstrating that this …
Number of citations: 1 link.springer.com
G Amato, V Vasukuttan, D Harris, L Laudermilk, J Lucitti… - Molecules, 2022 - mdpi.com
Selective modulation of peripheral cannabinoid receptors (CBRs) has potential therapeutic applications in medical conditions, including obesity, diabetes, liver diseases, GI disorders …
Number of citations: 1 www.mdpi.com
KL Lee, MA Foley, L Chen, ML Behnke… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and structure−activity relationship of a series of indole inhibitors of cytosolic phospholipase A 2 α (cPLA 2 α, type IVA phospholipase) are described. Inhibitors of cPLA 2 α …
Number of citations: 90 pubs.acs.org

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